1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 220143-28-2
VCID: VC4297892
InChI: InChI=1S/C14H11N3O2/c18-14(19)11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
SMILES: C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2
Molecular Formula: C14H11N3O2
Molecular Weight: 253.261

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid

CAS No.: 220143-28-2

Cat. No.: VC4297892

Molecular Formula: C14H11N3O2

Molecular Weight: 253.261

* For research use only. Not for human or veterinary use.

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid - 220143-28-2

Specification

CAS No. 220143-28-2
Molecular Formula C14H11N3O2
Molecular Weight 253.261
IUPAC Name 1-benzylbenzotriazole-5-carboxylic acid
Standard InChI InChI=1S/C14H11N3O2/c18-14(19)11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Standard InChI Key DYDCPTUTFGJNQT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2

Introduction

Chemical Identity and Structural Features

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid (IUPAC name: 1-benzyl-1H-benzo[d][1, triazole-5-carboxylic acid) belongs to the benzotriazole family, a class of nitrogen-containing heterocycles. Its molecular formula is C₁₄H₁₁N₃O₂, with a molecular weight of 253.26 g/mol. The structure comprises a benzotriazole core fused to a benzene ring, substituted at N1 with a benzyl group and at C5 with a carboxylic acid moiety.

Key Structural Attributes:

  • Benzotriazole core: A bicyclic system with three nitrogen atoms at positions 1, 2, and 3.

  • Benzyl group: Introduces lipophilicity, enhancing membrane permeability.

  • Carboxylic acid: Provides hydrogen-bonding capacity and potential for salt formation.

Synthesis and Optimization

The synthesis of benzotriazole-5-carboxylic acid derivatives typically begins with 3,4-diaminobenzoic acid as the precursor. A diazotization reaction using sodium nitrite (NaNO₂) in glacial acetic acid yields the benzotriazole core . For 1-benzyl substitution, a subsequent alkylation step with benzyl bromide or chloride is employed.

Example Synthesis Protocol :

  • Diazotization:

    • 3,4-Diaminobenzoic acid (10 g, 65.72 mmol) is suspended in aqueous acetic acid.

    • NaNO₂ (5 g, 72.47 mmol) is added at 0–5°C, forming benzotriazole-5-carboxylic acid (91% yield).

  • N1-Benzylation:

    • Benzotriazole-5-carboxylic acid is treated with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF.

    • Reaction conditions: 60°C for 12 h, yielding 1-benzyl-1,2,3-benzotriazole-5-carboxylic acid.

Key Reaction Parameters:

ParameterValue
Temperature0–5°C (Step 1); 60°C (Step 2)
SolventAcetic acid (Step 1); DMF (Step 2)
Yield75–85% (over two steps)

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

PropertyValue/DescriptionSource
Melting Point242–288°C (parent compound)
Density1.6±0.1 g/cm³
SolubilitySoluble in polar aprotic solvents (DMF, DMSO); insoluble in water
LogP~2.1 (estimated)

The benzyl group increases hydrophobicity compared to unsubstituted benzotriazole-5-carboxylic acid (LogP = 1.46) , potentially enhancing blood-brain barrier penetration.

Applications and Future Directions

  • Antimicrobial Agents: Structural optimization could target drug-resistant pathogens.

  • Anticancer Research: Benzotriazoles inhibit protein kinase CK2, a target in oncology .

  • Material Science: As corrosion inhibitors due to metal-chelating properties.

Research Gaps:

  • Limited in vivo toxicity data.

  • Structure-activity relationship (SAR) studies needed for the benzyl-carboxylic acid motif.

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